4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester
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Overview
Description
4-(Oxiranylmethoxy)benzeneacetic acid ethyl ester is an organic compound with the molecular formula C13H16O4. It is a derivative of benzeneacetic acid, featuring an oxirane (epoxide) ring attached to a methoxy group on the benzene ring. This compound is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxiranylmethoxy)benzeneacetic acid ethyl ester typically involves the reaction of 4-hydroxybenzeneacetic acid with epichlorohydrin in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dichloromethane or ethyl acetate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for 4-(Oxiranylmethoxy)benzeneacetic acid ethyl ester are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Oxiranylmethoxy)benzeneacetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Formation of diols or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted benzeneacetic acid derivatives
Scientific Research Applications
4-(Oxiranylmethoxy)benzeneacetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Oxiranylmethoxy)benzeneacetic acid ethyl ester involves its interaction with biological molecules. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or the modification of genetic material, which is of interest in both therapeutic and toxicological studies.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, (4-methoxyphenyl)methyl ester
- Benzeneacetic acid, α-hydroxy-4-methoxy-, methyl ester
- 4-Oxiranylmethoxy-benzoic acid methyl ester
Uniqueness
4-(Oxiranylmethoxy)benzeneacetic acid ethyl ester is unique due to the presence of the epoxide ring, which imparts distinct reactivity compared to other benzeneacetic acid derivatives. This makes it a valuable compound for studying epoxide chemistry and its applications in various fields.
Properties
IUPAC Name |
ethyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-15-13(14)7-10-3-5-11(6-4-10)16-8-12-9-17-12/h3-6,12H,2,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHLDJPUZBXUSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)OCC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90536888 |
Source
|
Record name | Ethyl {4-[(oxiran-2-yl)methoxy]phenyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90536888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76805-25-9 |
Source
|
Record name | Ethyl {4-[(oxiran-2-yl)methoxy]phenyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90536888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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